

A Comprehensive Technical Guide to 2-Bromo-6-methoxyaniline (CAS: 5473-01-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-methoxyaniline

Cat. No.: B1361550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-6-methoxyaniline**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Specifications

2-Bromo-6-methoxyaniline, with the CAS number 5473-01-8, is an aromatic amine containing both a bromine atom and a methoxy group on the aniline ring.^[1] This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-6-methoxyaniline** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO	[1] [2] [3] [4]
Molecular Weight	202.05 g/mol	[1] [2] [3] [4]
Physical Form	Liquid	[5]
Color	Yellow	[5]
Boiling Point	251.3 °C at 760 mmHg	[5]
Flash Point	105.8 °C	[5]
Density (Predicted)	1.531 ± 0.06 g/cm ³	[5]
pKa (Predicted)	2.48 ± 0.10	[5]
Purity	≥98%	[4] [5]
Storage Temperature	4 °C, protect from light	[4] [5]

Spectral Data

While specific spectral data for **2-Bromo-6-methoxyaniline** is not readily available in the searched literature, the following table outlines the expected spectral characteristics based on its structure. Researchers should perform their own spectral analysis for confirmation.

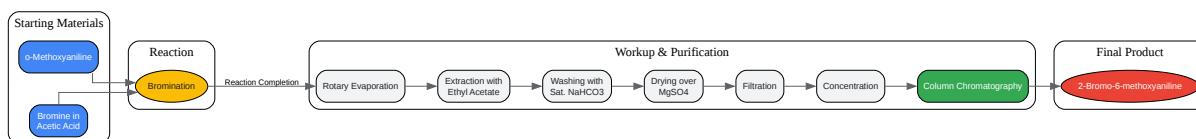
Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons (multiplets), methoxy protons (singlet), amine protons (broad singlet).
¹³ C NMR	Aromatic carbons, methoxy carbon.
IR Spectroscopy	N-H stretching (amine), C-O stretching (ether), C-Br stretching, aromatic C-H and C=C stretching.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight, isotopic pattern characteristic of a bromine-containing compound.

Experimental Protocols

A reliable and reproducible synthesis protocol is essential for obtaining high-purity **2-Bromo-6-methoxyaniline** for research and development purposes.

Synthesis of 2-Bromo-6-methoxyaniline

A common and effective method for the synthesis of **2-Bromo-6-methoxyaniline** involves the direct bromination of o-methoxyaniline.[5]


Materials:

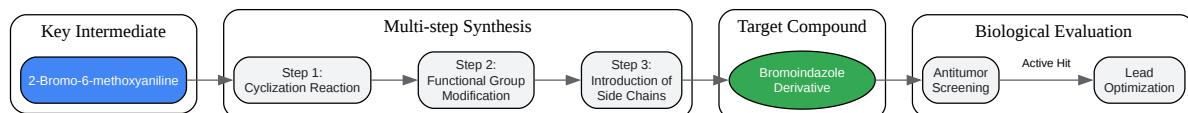
- o-Methoxyaniline
- Bromine
- Acetic acid
- Hexadecanecarboxylic acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel
- Hexane
- Dichloromethane

Procedure:

- Prepare a solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) and cool it to 10°C.[5]
- Slowly add a solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) dropwise to the cooled o-methoxyaniline solution over 10 minutes, maintaining the temperature at 10°C.[5]

- Stir the reaction mixture for an additional 10 minutes after the addition is complete.[5]
- Upon completion of the reaction, remove the solvent by rotary evaporation.[5]
- Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution.[5]
- Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation.[5]
- Purify the crude product by flash column chromatography on silica gel, using a hexane solution of 45% dichloromethane as the eluent, to yield **2-Bromo-6-methoxyaniline**.[5] A typical yield for this procedure is around 72%. [5]

[Click to download full resolution via product page](#)

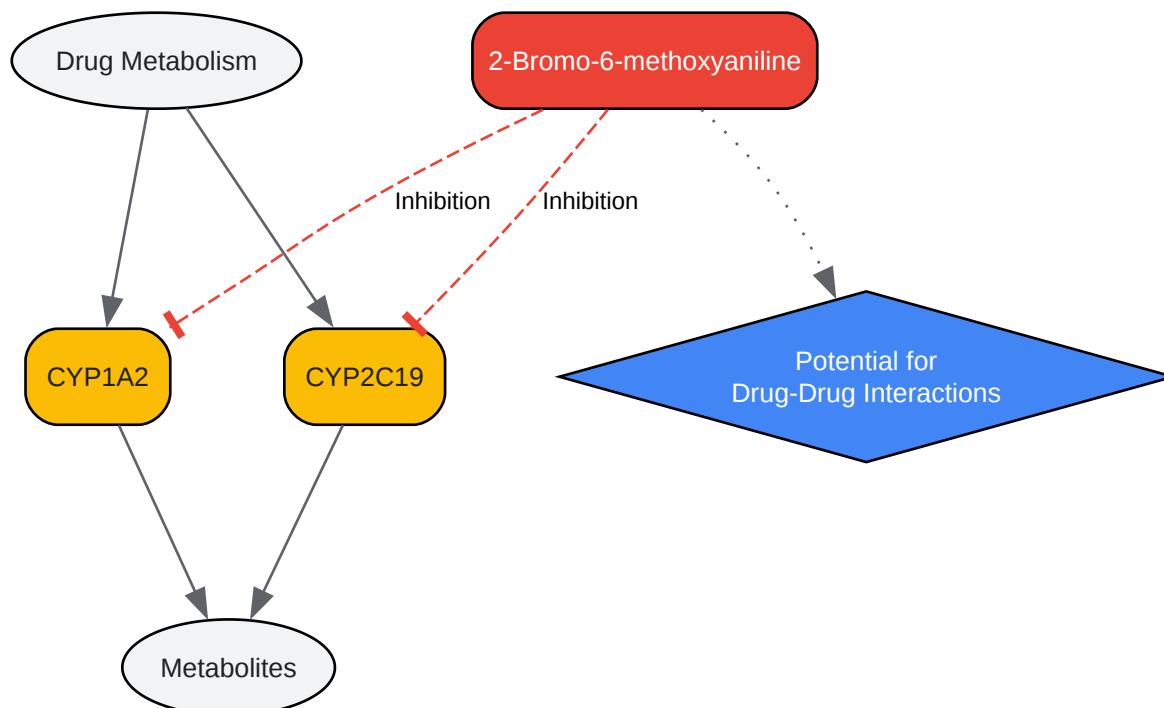

Caption: Synthetic workflow for **2-Bromo-6-methoxyaniline**.

Applications in Drug Development

2-Bromo-6-methoxyaniline serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly heterocyclic compounds with potential therapeutic applications.

Synthesis of Bromoindazole Derivatives

One notable application is in the synthesis of bromoindazole derivatives, which have shown potential as antitumor agents.[1] The bromo and methoxy functionalities on the aniline ring provide strategic points for further chemical modifications to build the indazole core and introduce diverse substituents.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and evaluation of bromoindazole derivatives.

Inhibition of Cytochrome P450 Enzymes

Preliminary research indicates that **2-Bromo-6-methoxyaniline** may act as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes play a critical role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. Further studies are required to elucidate the precise mechanism of inhibition and to evaluate the clinical relevance of this finding.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of Cytochrome P450 enzymes.

Safety and Handling

2-Bromo-6-methoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.^[3] It can also cause skin and serious eye irritation.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-6-methoxyaniline is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its unique chemical structure allows for the synthesis of a wide range of complex molecules, including potential anticancer agents. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols and potential biological activities. As with all chemical reagents, proper safety precautions must be followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-6-methoxyaniline | 5473-01-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-6-methoxyaniline (CAS: 5473-01-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361550#2-bromo-6-methoxyaniline-cas-number-5473-01-8-specifications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com